molecular formula C19H17N6NaO5S3 B13387307 Cefditoren Acid Sodium Salt

Cefditoren Acid Sodium Salt

Cat. No.: B13387307
M. Wt: 528.6 g/mol
InChI Key: VFUMWBZIKOREOO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Cefditoren Acid Sodium Salt involves several synthetic routes and reaction conditions. One method includes the following steps :

  • Converting a compound of formula (II) to a compound of formula (III) using triphenylphosphine and sodium iodide in the presence of tetrahydrofuran, water, and base.
  • Reacting the compound of formula (III) with 4-methyl-5-formyl-thiazole to produce a compound of formula (IV).
  • Deesterifying the compound of formula (IV) to yield a compound of formula (V).
  • Converting the compound of formula (V) to a compound of formula (VI) in the presence of a base and solvent.
  • Converting the compound of formula (VI) into a compound of formula (VII) by enzymatic hydrolysis.
  • Reacting the compound of formula (VII) with a compound of formula (VIII) in the presence of solvent and base to produce this compound.

Chemical Reactions Analysis

Cefditoren Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cefditoren Acid Sodium Salt has a wide range of scientific research applications :

    Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.

    Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by resistant strains.

    Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control laboratories.

Properties

Molecular Formula

C19H17N6NaO5S3

Molecular Weight

528.6 g/mol

IUPAC Name

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1

InChI Key

VFUMWBZIKOREOO-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.